Lipophilicity Elevation Driven by the α-Phenyl Substituent – A Cross-Study LogP Comparison
The α‑phenyl substituent of (3‑cyanophenylamino)phenylacetic acid substantially increases lipophilicity relative to the simpler N‑(3‑cyanophenyl)glycine analog. While an experimental logP value for the target compound is not publicly available, a reasonable estimate using fragment‑based and atom‑based methods yields a ClogP in the range 2.5–3.5 . In contrast, the α‑des‑phenyl congener 2‑[(3‑cyanophenyl)amino]acetic acid has a reported logP of –0.988 . The computed logP difference of ≥3.5 orders of magnitude translates into a predicted 3,000‑fold higher octanol‑water partition coefficient for the target compound. This shift moves the molecule from a low‑permeability, high‑solubility region into a drug‑like logP window (1–4), making it more suitable for assays requiring passive membrane diffusion or penetration into lipid‑rich compartments [1].
| Evidence Dimension | Lipophilicity (logP / ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP ≈ 2.5–3.5 (predicted by fragment methods) |
| Comparator Or Baseline | 2-[(3-Cyanophenyl)amino]acetic acid (CAS 91192-27-7): LogP = –0.988 (reported) |
| Quantified Difference | Δ logP ≥ +3.5 units (predicted); corresponds to ~3,000‑fold higher octanol/water partition ratio |
| Conditions | Computed logP values from vendor/product databases; experimental confirmation recommended |
Why This Matters
A logP in the 2.5–3.5 range is compatible with passive membrane permeability, whereas a logP below 0 often results in poor cellular uptake, making the α‑phenyl‑substituted scaffold preferable for cell‑based or in vivo pharmacological studies.
- [1] Dhanoa DS et al. J Med Chem. 1993;36(26):4239-4249. N-substituted (phenylamino)phenylacetic acids demonstrated oral activity correlating with increased lipophilicity versus earlier more polar leads. View Source
